molecular formula C27H25NO5 B11276540 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B11276540
M. Wt: 443.5 g/mol
InChI Key: HSVJOQJREVYQMF-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound with a unique structure that includes a chromenyl group, a benzamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromenyl core through a cyclization reaction, followed by functionalization with methoxy groups and the introduction of the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or a drug precursor.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide include:

  • 3,5-dimethoxy-4-hydroxycinnamaldehyde
  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • Isoginkgetin

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide

InChI

InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)26-15-24(29)23-13-20(9-10-25(23)33-26)28-27(30)19-11-21(31-3)14-22(12-19)32-4/h5-16H,1-4H3,(H,28,30)

InChI Key

HSVJOQJREVYQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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